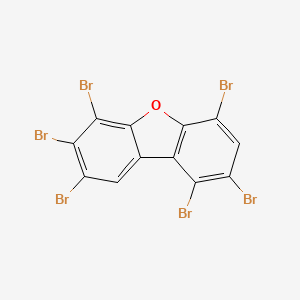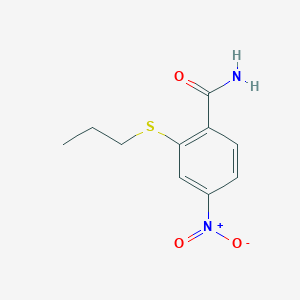
4-Nitro-2-(propylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) at the 4-position, a propylsulfanyl group (-S-CH2CH2CH3) at the 2-position, and an amide group (-CONH2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylsulfanyl)benzamide typically involves a multi-step process:
Thioether Formation: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., propylthiol) reacts with a halogenated benzene derivative.
Amidation: The final step involves the formation of the amide group through the reaction of a carboxylic acid derivative (e.g., benzoyl chloride) with ammonia or an amine under suitable conditions
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamides .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Amidation: Acidic or basic hydrolysis conditions.
Major Products Formed
Reduction: Formation of 4-amino-2-(propylsulfanyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 4-nitro-2-(propylsulfanyl)benzoic acid and ammonia or an amine.
Applications De Recherche Scientifique
4-Nitro-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and disinfectant properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The propylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzamide: Lacks the propylsulfanyl group, making it less lipophilic.
2-(Propylsulfanyl)benzamide: Lacks the nitro group, which reduces its potential reactivity and biological activity.
4-Nitro-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group, affecting its physical and chemical properties
Uniqueness
4-Nitro-2-(propylsulfanyl)benzamide is unique due to the combination of the nitro and propylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
515884-27-2 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
4-nitro-2-propylsulfanylbenzamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3,(H2,11,13) |
Clé InChI |
CAEBFDMDSXCBGH-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


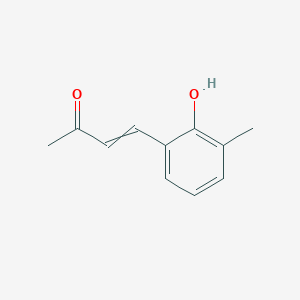
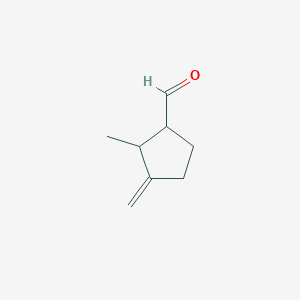
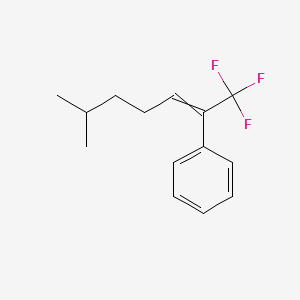
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
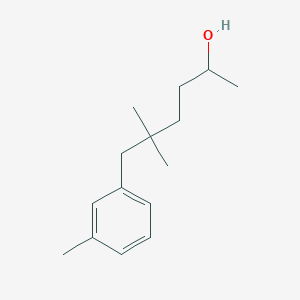



![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
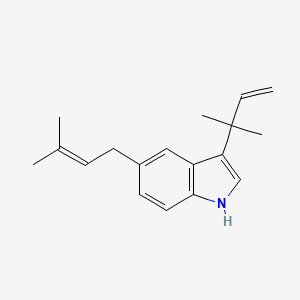
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
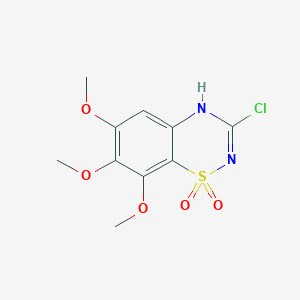
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
